molecular formula C18H24N8 B12241799 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B12241799
M. Wt: 352.4 g/mol
InChI Key: GLACNRKOHNFPBO-UHFFFAOYSA-N
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Description

6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a piperazine moiety and a purine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, such as chloroform or dichloromethane, and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation to accelerate the reaction rates and improve yields. The process is carefully monitored using techniques like Thin Layer Chromatography (TLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine include other purine derivatives and pyrimidine-based compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24N8

Molecular Weight

352.4 g/mol

IUPAC Name

6-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine

InChI

InChI=1S/C18H24N8/c1-5-14-12(2)22-13(3)23-17(14)25-6-8-26(9-7-25)18-15-16(19-10-20-18)21-11-24(15)4/h10-11H,5-9H2,1-4H3

InChI Key

GLACNRKOHNFPBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C)C

Origin of Product

United States

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